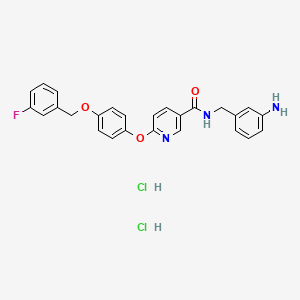

YM-244769 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN3O3.2ClH/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18;;/h1-14,16H,15,17,28H2,(H,30,31);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKIUNLKEPKCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YM-244769 Dihydrochloride: A Deep Dive into its Mechanism of Action as a Selective Na+/Ca2+ Exchanger Isoform 3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-244769 dihydrochloride is a potent and selective small molecule inhibitor of the sodium-calcium exchanger (NCX), a critical component of cellular calcium homeostasis. This technical guide synthesizes the current understanding of YM-244769's mechanism of action, focusing on its preferential inhibition of the NCX3 isoform. The document provides a detailed overview of its pharmacological properties, the molecular determinants of its action, and its effects in preclinical models of cellular stress. Quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: Selective Inhibition of NCX3

YM-244769 is a benzyloxyphenyl derivative that functions as a potent inhibitor of the Na+/Ca2+ exchanger.[1][2] Its primary mechanism of action is the selective blockade of the reverse mode of NCX, which is responsible for calcium influx into the cell.[1] Notably, YM-244769 exhibits a significant preference for the NCX3 isoform over NCX1 and NCX2.[1][2]

The inhibitory potency of YM-244769 is directly linked to the rate of intracellular sodium-dependent inactivation of the exchanger.[3] This suggests that under normal physiological conditions with low intracellular sodium, the inhibitor is less active. However, in pathological states such as ischemia/reperfusion injury, where intracellular sodium levels rise, the inhibitory effect of YM-244769 is enhanced.[3] This targeted action makes it a promising candidate for conditions associated with cellular calcium overload.

Quantitative Inhibitory Profile

The inhibitory activity of YM-244769 on the three NCX isoforms has been quantified through in vitro assays measuring the inhibition of Na+-dependent 45Ca2+ uptake in transfected cell lines.[1][2] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) | Cell Line | Reference |

| NCX1 | 68 | CCL39 fibroblasts | [1][2] |

| NCX2 | 96 | CCL39 fibroblasts | [1][2] |

| NCX3 | 18 | CCL39 fibroblasts | [1][2] |

These data clearly demonstrate the higher potency of YM-244769 for NCX3, being approximately 3.8-fold and 5.3-fold more potent against NCX3 than NCX1 and NCX2, respectively.[1]

Signaling Pathway of NCX Inhibition

The following diagram illustrates the cellular mechanism of Na+/Ca2+ exchange and the inhibitory action of YM-244769.

Caption: Inhibition of the Na+/Ca2+ exchanger (NCX) by YM-244769.

Experimental Methodologies

While the full detailed experimental protocols from the primary literature were not accessible, this section outlines the general methodologies employed in the key studies investigating the mechanism of action of YM-244769.

Cell Culture and Transfection

-

Cell Line: CCL39 fibroblasts were utilized for their low endogenous NCX activity, providing a clean background for expressing specific NCX isoforms.

-

Transfection: Cells were stably transfected with plasmids encoding either human NCX1, NCX2, or rat NCX3. This allowed for the specific assessment of YM-244769's effect on each isoform individually.

45Ca2+ Uptake Assay

This assay is a direct measure of NCX activity in the reverse mode (Ca2+ influx).

Caption: General workflow for the 45Ca2+ uptake assay.

Chimeric Analysis and Site-Directed Mutagenesis

To identify the molecular determinants of YM-244769's selectivity, chimeric proteins of NCX1 and NCX3 were created. By swapping domains between the two isoforms, researchers could pinpoint the region responsible for the differential sensitivity to the inhibitor. Further refinement using site-directed mutagenesis allowed for the identification of specific amino acid residues critical for drug interaction.

Hypoxia/Reoxygenation-Induced Cell Damage Model

-

Cell Line: SH-SY5Y human neuroblastoma cells, which endogenously express both NCX1 and NCX3, were used to model neuronal injury.

-

Protocol:

-

Cells were subjected to a period of hypoxia (low oxygen).

-

This was followed by a period of reoxygenation.

-

YM-244769 was added at the time of reoxygenation.

-

Cell damage was assessed by measuring the release of lactate dehydrogenase (LDH), an indicator of cell death.

-

Preclinical Efficacy and Potential Therapeutic Applications

YM-244769 has demonstrated protective effects in a cellular model of ischemia/reperfusion injury. In SH-SY5Y neuronal cells, YM-244769 significantly protected against cell damage induced by hypoxia/reoxygenation.[1][4] This neuroprotective effect is attributed to its ability to prevent calcium overload, a key event in the pathophysiology of ischemic cell death.

The preferential inhibition of NCX3, which is predominantly expressed in the brain and skeletal muscle, suggests that YM-244769 could be a valuable therapeutic agent for neurological conditions such as stroke and other ischemic brain injuries.[3]

Selectivity and Off-Target Profile

While YM-244769 shows clear selectivity among the NCX isoforms, comprehensive screening against a broad panel of other receptors, ion channels, and enzymes is not publicly available. As with any small molecule inhibitor, a thorough assessment of its off-target effects is crucial for further preclinical and clinical development.

Conclusion

This compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger, with a distinct preference for the NCX3 isoform. Its mechanism of action, centered on the inhibition of reverse mode Ca2+ influx, is particularly relevant in pathological conditions associated with elevated intracellular sodium. The neuroprotective effects observed in cellular models of ischemia/reperfusion highlight its therapeutic potential. Further investigation into its in vivo efficacy, safety, and off-target profile is warranted to fully elucidate its clinical utility. This guide provides a foundational understanding of YM-244769 for researchers and drug development professionals, facilitating future exploration of this promising molecule.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. rndsystems.com [rndsystems.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

YM-244769 Dihydrochloride: A Technical Guide to its Application in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of cellular calcium homeostasis. This small molecule has garnered significant interest within the research community for its preferential inhibition of the NCX3 isoform and its selective targeting of the reverse (Ca2+ entry) mode of the exchanger. These properties make YM-244769 an invaluable tool for investigating the pathophysiological roles of NCX in various conditions, most notably in ischemia-reperfusion injury and neurodegenerative diseases. This technical guide provides an in-depth overview of YM-244769, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and a visualization of the signaling pathway it modulates in the context of neuronal hypoxia-reoxygenation injury.

Core Mechanism of Action

YM-244769 is a benzyloxyphenyl derivative that acts as a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). The NCX is a bidirectional transmembrane protein that plays a crucial role in maintaining intracellular calcium and sodium homeostasis by exchanging three sodium ions for one calcium ion. Depending on the electrochemical gradients of these ions, the NCX can operate in two modes: a forward mode (Ca2+ efflux) and a reverse mode (Ca2+ influx).

Under pathological conditions such as ischemia, cellular ATP depletion leads to the dysfunction of the Na+/K+ ATPase pump. This results in an accumulation of intracellular sodium, which in turn reverses the operational direction of the NCX, causing a detrimental influx of calcium. YM-244769 exhibits a strong preference for inhibiting this reverse mode of the NCX, thereby preventing the damaging calcium overload.[1] Furthermore, studies have shown that YM-244769 has a higher affinity for the NCX3 isoform, which is predominantly expressed in the brain and skeletal muscle, making it a particularly relevant tool for neurological research.[1][2]

Quantitative Inhibitory Profile

The inhibitory potency of YM-244769 has been quantified across different NCX isoforms and operational modes. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for NCX3 and the reverse mode of operation.

| Target Isoform | Operational Mode | IC50 (nM) | Cell System/Assay |

| NCX1 | Reverse (Ca2+ uptake) | 68 | NCX1-transfected fibroblasts (45Ca2+ uptake) |

| NCX2 | Reverse (Ca2+ uptake) | 96 | NCX2-transfected fibroblasts (45Ca2+ uptake) |

| NCX3 | Reverse (Ca2+ uptake) | 18 | NCX3-transfected fibroblasts (45Ca2+ uptake) |

| NCX1 | Bidirectional (outward INCX) | ~100 | Guinea pig cardiac ventricular myocytes (whole-cell voltage clamp) |

| NCX1 | Bidirectional (inward INCX) | ~100 | Guinea pig cardiac ventricular myocytes (whole-cell voltage clamp) |

| NCX1 | Unidirectional (outward INCX - Ca2+ entry) | 50 | Guinea pig cardiac ventricular myocytes (whole-cell voltage clamp) |

Data compiled from multiple sources.[1][3][4]

Experimental Protocols

45Ca2+ Uptake Assay for Measuring NCX Inhibition

This protocol is designed to measure the inhibitory effect of YM-244769 on the reverse mode of NCX in cultured cells.

Materials:

-

Cultured cells expressing the NCX isoform of interest (e.g., NCX-transfected fibroblasts, SH-SY5Y cells)

-

This compound stock solution (in DMSO)

-

45CaCl2

-

Na+-loading buffer (e.g., 130 mM NaCl, 5 mM KCl, 1 mM MgCl2, 20 mM HEPES, pH 7.4)

-

Uptake buffer (e.g., 130 mM KCl, 1 mM MgCl2, 0.1 mM CaCl2, 20 mM HEPES, pH 7.4, containing 45Ca2+)

-

Wash buffer (e.g., 140 mM KCl, 1 mM EGTA)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to confluence.

-

Na+ Loading: Aspirate the culture medium and wash the cells with Na+-loading buffer. Incubate the cells in Na+-loading buffer for a specified time (e.g., 30-60 minutes) at 37°C to increase intracellular Na+ concentration.

-

Drug Incubation: During the final 10-15 minutes of Na+ loading, add YM-244769 at various concentrations to the Na+-loading buffer. Include a vehicle control (DMSO).

-

Initiation of 45Ca2+ Uptake: Aspirate the Na+-loading buffer and immediately add the uptake buffer containing 45Ca2+ to initiate the NCX-mediated calcium influx. Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

Termination of Uptake: Rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold wash buffer to remove extracellular 45Ca2+.

-

Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with 0.1 M NaOH) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of 45Ca2+ uptake against the concentration of YM-244769.

Whole-Cell Voltage Clamp for Measuring NCX Current (INCX)

This protocol allows for the direct measurement of the electrogenic current generated by NCX and the effect of YM-244769.

Materials:

-

Isolated cells (e.g., cardiac ventricular myocytes, neurons)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass pipettes

-

Extracellular (bath) solution (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH)

-

Intracellular (pipette) solution (e.g., 120 mM CsOH, 120 mM L-aspartic acid, 20 mM TEA-Cl, 5 mM HEPES, 5 mM Mg-ATP, 10 mM BAPTA, pH 7.2 with CsOH). To elicit outward INCX (reverse mode), include a defined concentration of Na+ (e.g., 10-20 mM NaCl) and a low concentration of free Ca2+.

-

This compound

Procedure:

-

Cell Preparation: Isolate single cells and place them in a recording chamber on the stage of an inverted microscope.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Whole-Cell Configuration: Form a gigaohm seal between the pipette tip and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol: Clamp the cell at a holding potential (e.g., -40 mV). To measure INCX, apply a voltage ramp protocol (e.g., a ramp from +60 mV to -120 mV over 500 ms). This allows for the measurement of both inward and outward currents.

-

INCX Isolation: To isolate INCX from other membrane currents, other ion channels (e.g., Na+, K+, and Ca2+ channels) should be blocked pharmacologically (e.g., using tetrodotoxin, TEA, and nifedipine, respectively). The remaining current can be further confirmed as INCX by its sensitivity to Ni2+ (a non-selective NCX inhibitor).

-

Application of YM-244769: Perfuse the cell with the extracellular solution containing the desired concentration of YM-244769 and record the changes in INCX.

-

Data Analysis: Measure the amplitude of the inward and outward INCX before and after the application of YM-244769 to determine the extent of inhibition.

Signaling Pathways and Visualizations

Role of YM-244769 in Hypoxia-Reoxygenation-Induced Neuronal Injury

During cerebral ischemia (hypoxia), the lack of oxygen leads to a rapid depletion of cellular ATP. This energy deficit impairs the function of the Na+/K+ ATPase, a pump essential for maintaining the steep sodium gradient across the neuronal membrane. As the pump fails, intracellular sodium levels rise dramatically. This accumulation of intracellular sodium reverses the normal operation of the Na+/Ca2+ exchanger (NCX), causing it to pump calcium into the cell in exchange for sodium. The resulting calcium overload is a critical trigger for a cascade of neurotoxic events. Elevated intracellular calcium activates a host of degradative enzymes, including calpains and caspases, which break down essential cellular components. This ultimately leads to apoptotic cell death and neuronal damage. YM-244769, by selectively inhibiting the reverse mode of NCX, can prevent this pathological calcium influx and thereby protect neurons from hypoxia-reoxygenation-induced injury.[1][5]

Caption: Signaling pathway of hypoxia-reoxygenation neuronal injury and the inhibitory action of YM-244769.

Experimental Workflow for Assessing Neuroprotection

The neuroprotective effects of YM-244769 can be evaluated using an in vitro model of hypoxia-reoxygenation in a neuronal cell line such as SH-SY5Y.

Caption: Workflow for evaluating the neuroprotective effects of YM-244769 in an in vitro model.

Conclusion

This compound is a powerful and selective pharmacological tool for the study of Na+/Ca2+ exchanger function, particularly the NCX3 isoform and the reverse mode of operation. Its ability to mitigate calcium overload in pathological conditions makes it a compound of significant interest for research into neuroprotection and other ischemia-related pathologies. The data and protocols presented in this guide are intended to facilitate the effective use of YM-244769 in a research setting, contributing to a deeper understanding of the roles of NCX in health and disease.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Mechanisms of neuronal damage in brain hypoxia/ischemia: focus on the role of mitochondrial calcium accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The underlying mechanism of calcium toxicity-induced autophagic cell death and lysosomal degradation in early stage of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

YM-244769 Dihydrochloride: A Technical Guide to its NCX3 Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 dihydrochloride is a potent and selective inhibitor of the sodium-calcium exchanger (NCX), with a notable preference for the NCX3 isoform.[1][2][3][4][5] This preferential action makes it a valuable pharmacological tool for investigating the specific physiological and pathophysiological roles of NCX3. Furthermore, its potential as a neuroprotective agent is an active area of research.[1][2][4] This technical guide provides an in-depth overview of the NCX3 selectivity of YM-244769, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the experimental workflow.

Core Mechanism of Action

The sodium-calcium exchanger (NCX) is a bidirectional membrane transporter that plays a crucial role in maintaining calcium homeostasis in various cell types.[6][7] It can operate in two modes: a "forward mode" that extrudes Ca2+ from the cell and a "reverse mode" that allows Ca2+ to enter the cell, depending on the electrochemical gradients of Na+ and Ca2+ and the membrane potential.[2][6][7] YM-244769 primarily inhibits the reverse mode of NCX, which is often associated with pathological conditions such as ischemia-reperfusion injury.[1][2][7][8]

Quantitative Selectivity Profile

The selectivity of YM-244769 for the three mammalian NCX isoforms (NCX1, NCX2, and NCX3) has been determined by measuring its inhibitory concentration (IC50) for the reverse mode of each isoform. The compound demonstrates a clear preference for NCX3.

| NCX Isoform | IC50 (nM) |

| NCX1 | 68 ± 2.9 |

| NCX2 | 96 ± 3.5 |

| NCX3 | 18 ± 1.0 |

Table 1: Inhibitory potency (IC50) of YM-244769 on the reverse mode (intracellular Na+-dependent 45Ca2+ uptake) of NCX1, NCX2, and NCX3 isoforms. Data sourced from multiple studies.[2][3]

Based on these values, YM-244769 is approximately 3.8-fold more selective for NCX3 over NCX1 and 5.3-fold more selective for NCX3 over NCX2.[1][2][4]

Further studies using electrophysiological techniques in guinea pig cardiac ventricular myocytes, which primarily express NCX1, have also characterized the inhibitory effects of YM-244769.

| NCX1 Current Mode | IC50 (µM) |

| Bidirectional Outward and Inward | ~0.1 |

| Unidirectional Outward (Ca2+ entry) | 0.05 |

| Unidirectional Inward (Ca2+ exit) | >10 (only ~50% inhibition at 10 µM) |

Table 2: Inhibitory potency (IC50) of YM-244769 on different modes of NCX1 current in guinea pig cardiac ventricular myocytes.[9]

Experimental Protocols

The isoform selectivity of YM-244769 was primarily determined using a radiolabeled calcium uptake assay in a stable cell line expressing individual NCX isoforms.

Cell Line and Culture:

-

CCL39 fibroblasts, a hamster lung fibroblast cell line, were used.

-

These cells were stably transfected to express one of the three NCX isoforms: NCX1, NCX2, or NCX3.

-

Cells were cultured under standard conditions (e.g., Dulbecco's modified Eagle's medium supplemented with fetal bovine serum, antibiotics, and a selection agent like G418 to maintain isoform expression).

Intracellular Na+-dependent 45Ca2+ Uptake Assay (Reverse Mode):

-

Cell Preparation: Transfected CCL39 cells were grown to confluence in multi-well plates.

-

Na+ Loading: To induce the reverse mode of the NCX, the intracellular Na+ concentration was increased. This was achieved by pre-incubating the cells in a Na+-rich, K+-free medium containing a Na+/K+-ATPase inhibitor (e.g., ouabain). This blocks the sodium pump, leading to an accumulation of intracellular Na+.

-

Initiation of Uptake: The Na+-loaded cells were then incubated in a medium containing the radioactive isotope 45Ca2+ and varying concentrations of YM-244769. This medium was designed to promote Ca2+ influx through the NCX.

-

Termination of Uptake: After a short incubation period (typically a few minutes to measure the initial rate of uptake), the reaction was stopped by rapidly washing the cells with an ice-cold stop solution (e.g., a solution containing LaCl3 to block Ca2+ channels and exchangers).

-

Quantification: The cells were lysed, and the intracellular 45Ca2+ was measured using a scintillation counter.

-

Data Analysis: The amount of 45Ca2+ uptake was plotted against the concentration of YM-244769. The IC50 values were then calculated by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol used to determine the NCX isoform selectivity of YM-244769.

Logical Relationship of Selectivity

The following diagram illustrates the selectivity profile of YM-244769 for the different NCX isoforms.

Conclusion

This compound is a valuable research tool characterized by its preferential inhibition of the NCX3 isoform.[1][2][4] The quantitative data and experimental protocols outlined in this guide provide a comprehensive understanding of its selectivity profile. This information is critical for the design and interpretation of studies aimed at elucidating the specific functions of NCX3 in health and disease, and for the potential development of novel therapeutics targeting this transporter.

References

- 1. researchgate.net [researchgate.net]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. YM-244769 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Structure and Mechanism of YM-244769 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-244769 dihydrochloride is a potent and selective small-molecule inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of cellular calcium homeostasis. With a notable preference for the NCX3 isoform, YM-244769 has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of NCX. This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and experimental applications of this compound, with a focus on its neuroprotective effects in models of hypoxia/reoxygenation injury. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Chemical Structure and Properties

YM-244769 is a benzyloxyphenyl derivative with the IUPAC name N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide dihydrochloride.[1] Its structure is characterized by a central nicotinamide core linked to a 3-aminobenzyl group and a phenoxy group further substituted with a 3-fluorobenzyl ether. The dihydrochloride salt form enhances its solubility in aqueous solutions.

| Property | Value | Reference |

| IUPAC Name | N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide Dihydrochloride | [1] |

| Chemical Formula | C26H24Cl2FN3O3 | [1] |

| Molecular Weight | 516.39 g/mol | [1][2] |

| CAS Number | 837424-39-2 | [1] |

| SMILES String | O=C(C1=CC=C(OC2=CC=C(OCC3=CC=CC(F)=C3)C=C2)N=C1)NCC4=CC=CC(N)=C4.Cl.Cl | [2] |

| Appearance | White to pink powder | [2] |

| Solubility | DMSO: 2 mg/mL | [2] |

Mechanism of Action: Selective Inhibition of the Na+/Ca2+ Exchanger

The primary molecular target of YM-244769 is the Na+/Ca2+ exchanger (NCX), a bidirectional membrane transporter that plays a crucial role in maintaining intracellular calcium and sodium homeostasis.[3] NCX can operate in two modes: the "forward mode," which extrudes Ca2+ from the cell, and the "reverse mode," which imports Ca2+ into the cell.[3]

YM-244769 is a potent inhibitor of the NCX, demonstrating a preference for the reverse (Ca2+ entry) mode of operation.[1] This inhibition is dependent on the intracellular Na+ concentration, making it particularly effective under pathological conditions where intracellular Na+ levels are elevated, such as during ischemia.[1][3]

A key feature of YM-244769 is its isoform selectivity. It preferentially inhibits the NCX3 isoform, which is predominantly expressed in the brain and skeletal muscle.[3][4] This selectivity makes it a valuable tool for dissecting the specific roles of NCX3 in neuronal function and disease.

Quantitative Inhibitory Activity

| Target | Assay Condition | IC50 Value | Reference |

| NCX3 | Intracellular Na+-dependent 45Ca2+ uptake | 18 nM | [2][4] |

| NCX1 | Intracellular Na+-dependent 45Ca2+ uptake | 68 nM | [5] |

| NCX2 | Intracellular Na+-dependent 45Ca2+ uptake | 96 nM | [5] |

| Bidirectional NCX Current (INCX) | Whole-cell patch clamp in guinea pig cardiac myocytes | ~0.1 µM | [1] |

| Unidirectional Outward INCX (Ca2+ entry mode) | Whole-cell patch clamp in guinea pig cardiac myocytes | 0.05 µM | [1] |

Signaling Pathway in Neuroprotection

In conditions of hypoxia or ischemia, the cellular ionic balance is disrupted, leading to an increase in intracellular sodium. This rise in intracellular Na+ can drive the NCX to operate in reverse mode, leading to a pathological influx of Ca2+. This Ca2+ overload is a key trigger for neuronal cell death. YM-244769, by selectively inhibiting the reverse mode of NCX3, can prevent this detrimental Ca2+ influx and thereby protect neuronal cells from hypoxia/reoxygenation-induced damage.[2][4]

Caption: Signaling pathway of YM-244769 in neuroprotection.

Experimental Protocols

In Vitro Hypoxia/Reoxygenation Injury Model in Neuronal Cells

This protocol describes a general method for inducing hypoxia/reoxygenation injury in a neuronal cell line, such as SH-SY5Y, to test the protective effects of YM-244769.

Caption: Experimental workflow for a hypoxia/reoxygenation assay.

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Plating: Seed cells into appropriate culture plates (e.g., 96-well plates for viability assays) and allow them to adhere overnight.

-

Pre-treatment: Replace the culture medium with fresh medium containing the desired concentration of YM-244769 or vehicle control. Incubate for a specified period (e.g., 30 minutes).

-

Hypoxia: Replace the medium with a glucose-free balanced salt solution. Place the cells in a hypoxic chamber with a low oxygen environment (e.g., 95% N2, 5% CO2) for a duration determined by cell type and experimental goals (e.g., 6-24 hours).[6][7]

-

Reoxygenation: Remove the cells from the hypoxic chamber and replace the solution with normal culture medium. Return the cells to the normoxic incubator for a reoxygenation period (e.g., 12-24 hours).[6]

-

Assessment of Cell Injury:

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.

-

MTT Assay: Assess cell viability by measuring the metabolic activity of the cells.

-

Apoptosis Assays: Use techniques such as flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cell populations.

-

Measurement of Na+/Ca2+ Exchange Current (INCX) by Whole-Cell Patch Clamp

This protocol provides a general outline for the electrophysiological measurement of NCX currents in isolated cells, such as guinea pig cardiac ventricular myocytes, to characterize the inhibitory effects of YM-244769.[1]

Methodology:

-

Cell Isolation: Isolate single cells from the tissue of interest (e.g., guinea pig ventricle) using enzymatic digestion.

-

Electrophysiological Recording:

-

Use the whole-cell patch-clamp technique to gain electrical access to the cell interior.

-

Perfuse the cells with an external solution (e.g., Tyrode's solution).

-

Use a pipette solution containing a known concentration of Na+ to control the intracellular environment.

-

-

Eliciting INCX:

-

Hold the cell at a specific membrane potential (e.g., -40 mV).

-

Apply a voltage ramp protocol (e.g., from +60 mV to -100 mV) to elicit both outward (reverse mode) and inward (forward mode) NCX currents.

-

To isolate the NCX current, perform recordings in the absence and presence of a non-specific NCX blocker like NiCl2 (e.g., 10 mM). The Ni2+-sensitive current represents the INCX.[8]

-

-

Application of YM-244769:

-

After obtaining a stable baseline INCX recording, perfuse the cell with a solution containing YM-244769 at the desired concentration.

-

Record the INCX in the presence of the compound to determine its inhibitory effect.

-

-

Data Analysis:

-

Measure the amplitude of the outward and inward INCX at specific voltages.

-

Calculate the percentage of inhibition by comparing the current amplitude in the presence and absence of YM-244769.

-

Generate concentration-response curves to determine the IC50 value of YM-244769.

-

Conclusion

This compound is a powerful and selective pharmacological tool for the study of Na+/Ca2+ exchange, particularly the NCX3 isoform. Its ability to preferentially inhibit the reverse mode of NCX makes it a valuable agent for investigating and potentially mitigating the pathological consequences of Ca2+ overload in various disease models, most notably in neuronal ischemia. The detailed information and protocols provided in this guide are intended to support researchers in leveraging the unique properties of YM-244769 to advance our understanding of cellular ion homeostasis and to explore new therapeutic strategies for a range of disorders.

References

- 1. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sodium-calcium Exchanger (NCX) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. Sanguinarine attenuates hypoxia/reoxygenation-triggered H9c2 cell injury through activation of the Nrf2/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The optimization conditions of establishing an H9c2 cardiomyocyte hypoxia/reoxygenation injury model based on an AnaeroPack System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective Na+/Ca2+ exchanger inhibition prevents Ca2+ overload-induced triggered arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

YM-244769 Dihydrochloride: A Technical Guide to its Discovery, Mechanism, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of YM-244769 dihydrochloride, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). It details the compound's discovery and history, delineates its mechanism of action with a focus on its isoform and mode selectivity, and presents its key quantitative data in a structured format. Furthermore, this document offers detailed experimental protocols for researchers seeking to investigate YM-244769's effects, and visualizes its signaling pathway and experimental workflows through Graphviz diagrams.

Discovery and History

YM-244769, chemically known as N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide dihydrochloride, is a novel small molecule inhibitor of the Na+/Ca2+ exchanger (NCX).[1] It was discovered and developed by scientists at Astellas Pharma Inc. (formerly through the merger of Yamanouchi Pharmaceutical and Fujisawa Pharmaceutical) as part of a research program focused on identifying new therapeutic agents for ischemic diseases.[2][3][4] The discovery of YM-244769 emerged from the screening of newly synthesized benzyloxyphenyl derivatives for their ability to inhibit the reverse mode (Ca2+ entry) of NCX1.[5]

Astellas Pharma, formed in 2005, has a history of drug discovery in various therapeutic areas, including cardiovascular and neurological disorders.[2][4] The development of selective NCX inhibitors like YM-244769 was driven by the understanding that dysregulation of intracellular Ca2+ homeostasis via NCX plays a critical role in the pathophysiology of conditions such as cerebral ischemia and cardiac arrhythmias. YM-244769 was identified as a promising candidate due to its high potency and, notably, its selectivity for the NCX3 isoform, which is predominantly expressed in the brain and skeletal muscle.[1][6]

Mechanism of Action

YM-244769 exerts its pharmacological effects by inhibiting the Na+/Ca2+ exchanger, a key membrane protein responsible for maintaining intracellular calcium homeostasis. NCX is an electrogenic transporter that can operate in two modes: a forward mode (Ca2+ efflux) and a reverse mode (Ca2+ influx).

The primary mechanism of action of YM-244769 is the potent and selective inhibition of the reverse mode of NCX, thereby preventing the detrimental influx of Ca2+ that occurs under pathological conditions such as ischemia-induced intracellular Na+ accumulation.[6] Critically, YM-244769 exhibits a preferential inhibition of the NCX3 isoform over NCX1 and NCX2.[1][6] This isoform selectivity is significant, as NCX3 is highly expressed in neuronal tissues, suggesting a targeted therapeutic potential for neuroprotection.[1]

The signaling pathway affected by YM-244769 is central to cellular calcium regulation. By blocking the reverse mode of NCX3, YM-244769 helps to prevent Ca2+ overload in neurons, a key event in the ischemic cascade that leads to excitotoxicity and cell death.

Quantitative Data

The inhibitory activity of YM-244769 has been quantified in various in vitro assays. The following tables summarize the key IC50 values for its effects on different NCX isoforms and modes of operation.

Table 1: Inhibitory Concentration (IC50) of YM-244769 on NCX Isoforms (Reverse Mode)

| NCX Isoform | IC50 (nM) | Cell System | Assay |

| NCX1 | 68 | NCX1-transfected fibroblasts | 45Ca2+ uptake |

| NCX2 | 96 | NCX2-transfected fibroblasts | 45Ca2+ uptake |

| NCX3 | 18 | NCX3-transfected fibroblasts | 45Ca2+ uptake |

Table 2: Inhibitory Concentration (IC50) of YM-244769 on NCX1 Current (Electrophysiology)

| NCX Current Mode | IC50 (µM) | Cell System |

| Bidirectional (outward and inward) | ~0.1 | Guinea pig cardiac ventricular myocytes |

| Unidirectional (outward, Ca2+ entry) | 0.05 | Guinea pig cardiac ventricular myocytes |

| Unidirectional (inward, Ca2+ exit) | >10 (only ~50% inhibition at 10 µM) | Guinea pig cardiac ventricular myocytes |

Experimental Protocols

45Ca2+ Uptake Assay for NCX Activity

This protocol is designed to measure the reverse mode of Na+/Ca2+ exchange activity in cells expressing NCX isoforms.

Materials:

-

NCX-transfected fibroblast cell lines (NCX1, NCX2, or NCX3)

-

24-well culture plates

-

Na+-free medium (e.g., choline chloride-based)

-

Na+-rich loading medium (containing a high concentration of NaCl)

-

45CaCl2

-

YM-244769 stock solution

-

Ice-cold LaCl3 termination solution

-

Cell lysis buffer

-

Scintillation counter and vials

-

Protein assay reagents

Procedure:

-

Cell Culture: Culture NCX-transfected fibroblasts in appropriate media until confluent.

-

Plating: Seed cells into 24-well plates and grow to confluence.

-

Na+ Loading:

-

Wash the cells twice with Na+-free medium.

-

Incubate the cells in a Na+-rich loading medium for 30 minutes to increase intracellular Na+ concentration.

-

-

Assay Initiation:

-

Wash the cells rapidly with Na+-free, Ca2+-free medium to remove extracellular Na+.

-

Immediately add the reaction mixture containing Na+-free medium, 45CaCl2, and varying concentrations of YM-244769.

-

-

Uptake and Termination:

-

Allow the 45Ca2+ uptake to proceed for a defined period (e.g., 1 minute).

-

Terminate the reaction by rapidly aspirating the reaction mixture and washing the cells three times with an ice-cold LaCl3 solution to displace extracellular 45Ca2+.

-

-

Measurement:

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysates for normalization.

-

-

Data Analysis:

-

Calculate the rate of 45Ca2+ uptake at each concentration of YM-244769.

-

Plot the percentage of inhibition against the log concentration of YM-244769 and determine the IC50 value using a suitable curve-fitting algorithm.

-

Whole-Cell Patch-Clamp Electrophysiology for NCX Current Measurement

This protocol outlines the measurement of NCX currents (INCX) in isolated cardiomyocytes using the whole-cell patch-clamp technique.

Materials:

-

Isolated single ventricular myocytes

-

Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)

-

Borosilicate glass capillaries for pipettes

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

-

YM-244769 stock solution

-

Data acquisition and analysis software

Procedure:

-

Cell Preparation: Isolate single ventricular myocytes from cardiac tissue using enzymatic digestion.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.

-

Recording:

-

Place the isolated myocytes in a recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Approach a myocyte with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow for dialysis of the pipette solution into the cell for several minutes.

-

-

Voltage-Clamp Protocol:

-

Clamp the cell at a holding potential (e.g., -40 mV).

-

Apply a voltage ramp or step protocol to elicit both outward (reverse mode) and inward (forward mode) NCX currents.

-

-

Drug Application:

-

Record baseline INCX.

-

Apply YM-244769 at various concentrations to the bath via the perfusion system.

-

Record INCX in the presence of the drug.

-

-

Data Analysis:

-

Measure the peak outward and inward INCX amplitudes before and after drug application.

-

Subtract any leak or background currents.

-

Calculate the percentage of inhibition for each concentration of YM-244769.

-

Construct a dose-response curve and determine the IC50 value.

-

Chemical Synthesis

The detailed chemical synthesis pathway for this compound is proprietary information of Astellas Pharma Inc. and is not publicly available in the scientific literature. The compound is a complex molecule belonging to the benzyloxyphenyl class of NCX inhibitors. Its synthesis would involve multiple steps to construct the nicotinamide core and attach the substituted phenoxy and aminobenzyl moieties.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent due to its potent and selective inhibition of the Na+/Ca2+ exchanger, particularly the NCX3 isoform. Its ability to preferentially block the reverse mode of NCX makes it a promising candidate for mitigating Ca2+ overload-induced cellular damage in neurological and cardiovascular disorders. The experimental protocols and data presented in this guide provide a foundation for further investigation into the pharmacological properties and therapeutic applications of this compound.

References

- 1. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. History & Company Milestones | Astellas [astellas.com]

- 3. Astellas' Drug Discovery Strategy: Focus on Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dcfmodeling.com [dcfmodeling.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

The Tipping Point: NCX Inhibition as a Neuroprotective Strategy

An In-depth Technical Guide on the Role of the Sodium-Calcium Exchanger in Neuronal Injury and Protection

Abstract

The sodium-calcium exchanger (NCX) is a critical plasma membrane transporter responsible for maintaining intracellular calcium ([Ca²⁺]i) and sodium ([Na⁺]i) homeostasis in neurons. Under physiological conditions, it primarily operates in a "forward mode," extruding Ca²⁺ to protect against calcium overload. However, during pathological events such as cerebral ischemia, the collapse of ionic gradients forces the NCX into a detrimental "reverse mode," importing Ca²⁺ and exacerbating excitotoxic neuronal death. This guide provides a comprehensive technical overview of the role of NCX in neuroprotection, focusing on the mechanism of its pathological reversal and the therapeutic potential of its inhibition. We present quantitative data on key pharmacological inhibitors, detailed experimental protocols for studying NCX-mediated injury, and visual diagrams of the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic avenues for stroke and other neurodegenerative disorders.

The Dual Role of the Sodium-Calcium Exchanger (NCX) in Neuronal Homeostasis

The NCX is a bidirectional ion transporter with three main isoforms found in the brain: NCX1, NCX2, and NCX3.[1][2] All three are present in neurons and glial cells, though their distribution varies by region and cell type.[3] The transporter's directionality is not fixed but is dynamically determined by the transmembrane electrochemical gradients of Na⁺ and Ca²⁺, as well as the membrane potential.[1][2]

-

Forward Mode (Ca²⁺ Efflux): Under normal physiological conditions, the steep inwardly directed Na⁺ gradient drives the extrusion of one Ca²⁺ ion in exchange for the influx of three Na⁺ ions. This mode is a high-capacity system crucial for rapidly lowering elevated intracellular Ca²⁺ following neuronal activity, thus preventing Ca²⁺ toxicity.[4][5]

-

Reverse Mode (Ca²⁺ Influx): During pathological states like cerebral ischemia, two critical events occur: (1) ATP depletion inhibits the Na⁺/K⁺-ATPase, leading to a massive accumulation of intracellular Na⁺, and (2) the cell membrane depolarizes.[6] This combination dissipates the normal Na⁺ gradient, causing the NCX to reverse its direction of transport.[6][7] In this mode, it exports three Na⁺ ions in exchange for importing one Ca²⁺ ion, contributing significantly to the toxic Ca²⁺ overload that triggers neuronal death cascades.[1][2]

NCX Inhibition: A Targeted Neuroprotective Strategy

The pathological reversal of NCX during ischemia makes its inhibition a prime therapeutic target. By blocking the reverse mode, inhibitors can prevent a major source of Ca²⁺ entry, thereby mitigating downstream excitotoxic events.

Mechanism of Ischemic Injury and NCX Inhibitor Intervention

During an ischemic event, the failure of cellular energy metabolism initiates a catastrophic signaling cascade. The reversal of NCX is a key tipping point in this process. Inhibition of this reversal can preserve ionic homeostasis and protect neurons.

The signaling pathway below illustrates the central role of NCX reversal in ischemic neuronal death and the point of therapeutic intervention.

Caption: Ischemic cascade leading to NCX reversal and neuronal death.

This cascade highlights a particularly destructive feedback loop where Ca²⁺-activated proteases, such as calpains, can cleave and degrade NCX isoforms, particularly NCX3.[8][9][10] This degradation impairs the cell's ability to restore normal Ca²⁺ efflux even if energy metabolism were recovered, thus sealing the neuron's fate.

Pharmacological Inhibitors of NCX

Several small molecules have been developed to inhibit NCX activity. Many modern inhibitors show a preference for the reverse (Ca²⁺ influx) mode, which is ideal for therapeutic use as it minimizes disruption to the crucial forward mode under normal conditions.[11]

| Inhibitor | Target Isoform(s) | IC₅₀ (Reverse Mode) | Experimental Model | Key Neuroprotective Finding | Reference |

| SEA0400 | NCX1, NCX2, NCX3 | 5-33 nM (cultured neurons, glia) | Rat transient MCAO | Reduced infarct volumes in cortex and striatum. | [12] |

| KB-R7943 | NCX1, NCX2, NCX3 | 2-4 µM (cultured neurons, glia) | Quiescent cardiomyocytes | Reduced Ca²⁺ oscillations and LDH release post-hypoxia. | [12][13] |

| YM-244769 | NCX3 > NCX1/NCX2 | 18 nM (NCX3); 68-96 nM (NCX1/2) | Hypoxia/reoxygenation (SH-SY5Y cells) | Protected against hypoxia-induced neuronal cell damage. | [3][14] |

| SN-6 | NCX1 > NCX2/NCX3 | ~2.9 µM (NCX1) | Hypoxia/reoxygenation (renal cells) | Protected against hypoxia-induced cell damage. | [15] |

Key Experimental Methodologies

Studying the role of NCX inhibition in neuroprotection requires robust in vitro and in vivo models of ischemia. Below are detailed protocols for two of the most common experimental paradigms.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

OGD in primary neuronal cultures is a widely used model to simulate the core components of ischemic injury at the cellular level.[16]

Objective: To induce an ischemic-like injury in cultured neurons to test the efficacy of NCX inhibitors.

Protocol:

-

Cell Culture: Plate primary cortical neurons from embryonic day 14-18 mice or rats onto poly-D-lysine-coated plates at a density of ~200,000 cells/well. Culture for 7-10 days in Neurobasal medium supplemented with B27, L-glutamine, and antibiotics.[17]

-

Preparation for OGD:

-

OGD Induction:

-

Reperfusion:

-

To simulate reperfusion, remove the plates from the chamber.

-

Replace the OGD buffer with the original, pre-warmed culture medium (containing glucose and oxygen).

-

Return the cultures to a standard normoxic incubator (95% Air, 5% CO₂, 37°C).

-

-

Assessment of Neuroprotection (24 hours post-OGD):

-

Cell Viability: Quantify neuronal death using assays such as Lactate Dehydrogenase (LDH) release into the medium (measures membrane rupture) or MTT assay (measures mitochondrial metabolic activity).[18][19][20]

-

Apoptosis: Use TUNEL staining or immunofluorescence for cleaved caspase-3 to quantify apoptotic cells.

-

Morphology: Image neurons stained with markers like MAP2 to assess dendritic integrity.[18]

-

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the gold standard for preclinical stroke research, mimicking the vascular occlusion that occurs in a majority of human ischemic strokes.[1][21]

Objective: To induce a focal cerebral ischemic stroke in a rodent to evaluate the effect of an NCX inhibitor on infarct volume.

Caption: Standard workflow for the transient MCAO model in rodents.

Protocol Details:

-

Filament Insertion (Koizumi Method): A silicone-coated 7-0 nylon monofilament is introduced through a small incision in the external carotid artery (ECA) stump, advanced into the internal carotid artery (ICA), and lodged at the origin of the middle cerebral artery (MCA) to block blood flow.[21][22]

-

Occlusion & Reperfusion: The filament is typically left in place for 45-90 minutes to induce ischemia. For a transient MCAO model, the filament is then withdrawn to allow for reperfusion, mimicking clinical scenarios.[1][23]

-

Infarct Volume Measurement (TTC Staining): 24-48 hours post-MCAO, the animal is euthanized, and the brain is sectioned. Slices are incubated in 2% 2,3,5-triphenyltetrazolium chloride (TTC).[7] Viable tissue, rich in mitochondrial dehydrogenases, converts the colorless TTC into a red formazan precipitate. Infarcted tissue, lacking this enzymatic activity, remains white or pale.[5][24][25] The unstained area is then quantified using image analysis software to determine the total infarct volume.[1][25]

Challenges and Future Directions

While NCX inhibition is a promising neuroprotective strategy, several challenges remain.

-

Isoform Selectivity: Developing inhibitors that can selectively target a single NCX isoform (e.g., NCX3, which is implicated in excitotoxicity) could offer a more refined therapeutic profile with fewer off-target effects.[14]

-

Mode Selectivity: Ensuring inhibitors strongly prefer the reverse mode over the forward mode is critical to avoid disrupting normal Ca²⁺ extrusion and potentially inducing cardiotoxicity or other adverse effects.[11]

-

Therapeutic Window: As with all stroke therapies, the time window for effective administration of NCX inhibitors post-insult needs to be rigorously defined. Early intervention during the phase of ionic dysregulation is likely key.

Conclusion

The pathological reversal of the sodium-calcium exchanger is a critical mechanism driving Ca²⁺ overload and neuronal death following ischemic injury. Pharmacological inhibition of this reverse mode activity represents a highly targeted and rational approach to neuroprotection. Preclinical data from both in vitro and in vivo models demonstrate that NCX inhibitors can significantly reduce cell death and infarct volume. Further development of isoform- and mode-selective inhibitors holds significant promise for translating this strategy into a viable clinical therapy for stroke and related neurodegenerative conditions.

References

- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of Na+/Ca2+ exchanger subtypes in neuronal ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. Triple Threat: The Na+/Ca2+ Exchanger in the Pathophysiology of Cardiac Arrhythmia, Ischemia and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Intraluminal Middle Cerebral Artery Occlusion MCAO Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice [jove.com]

- 8. Calpain Activation and Na/Ca Exchanger Degradation Occur Downstream of Calcium Deregulation in Hippocampal Neurons Exposed to Excitotoxic Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Calpain activation and Na+/Ca2+ exchanger degradation occur downstream of calcium deregulation in hippocampal neurons exposed to excitotoxic glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of the sodium-calcium exchanger (NCX) in neuronal hypoxia and neuroprotection [medigraphic.com]

- 12. SEA0400, a novel and selective inhibitor of the Na+-Ca2+ exchanger, attenuates reperfusion injury in the in vitro and in vivo cerebral ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Oxygen Glucose Deprivation Model - Creative Bioarray [acroscell.creative-bioarray.com]

- 17. Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploring the Role of NCX1 and NCX3 in an In Vitro Model of Metabolism Impairment: Potential Neuroprotective Targets for Alzheimer’s Disease [mdpi.com]

- 20. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rwdstco.com [rwdstco.com]

- 23. Video: Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]

- 24. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 25. medschool.vcu.edu [medschool.vcu.edu]

Target Validation of YM-244769 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical plasma membrane transporter responsible for maintaining cellular calcium homeostasis. This document provides an in-depth technical overview of the target validation for YM-244769, with a focus on its preferential inhibition of the NCX3 isoform. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the compound's mechanism of action and the experimental methodologies used for its characterization.

The Na+/Ca2+ exchanger facilitates the electrogenic exchange of three sodium ions (Na+) for one calcium ion (Ca2+). It can operate in two modes: a forward mode (Ca2+ efflux) and a reverse mode (Ca2+ influx), depending on the transmembrane ionic gradients and membrane potential.[1] Under pathological conditions such as cerebral ischemia, the reverse mode of NCX can be exacerbated, leading to a detrimental increase in intracellular Ca2+.[1] YM-244769 has been shown to preferentially inhibit this reverse mode of NCX, highlighting its therapeutic potential in neurodegenerative conditions.[2]

Quantitative Data Summary

The inhibitory potency and selectivity of YM-244769 against different NCX isoforms have been quantified using various in vitro assays. The following table summarizes the key inhibitory concentration (IC50) values obtained from these studies.

| Target Isoform | Assay Type | Experimental System | IC50 Value (nM) | Reference |

| NCX1 | 45Ca2+ Uptake | NCX1-transfected cells | 68 ± 2.9 | [3] |

| NCX2 | 45Ca2+ Uptake | NCX2-transfected cells | 96 ± 3.5 | [3] |

| NCX3 | 45Ca2+ Uptake | NCX3-transfected cells | 18 ± 1.0 | [2][3][4] |

| NCX (unidirectional outward current) | Electrophysiology | Guinea pig cardiac ventricular myocytes | 50 | [3] |

| NCX (bidirectional outward and inward current) | Electrophysiology | Guinea pig cardiac ventricular myocytes | ~100 | [3] |

Experimental Protocols

The validation of YM-244769's target engagement relies on robust experimental methodologies. The following sections detail the protocols for the key assays used to characterize its inhibitory activity.

45Ca2+ Uptake Assay for NCX Inhibition

This assay measures the ability of a compound to inhibit the influx of radioactive calcium into cells expressing a specific NCX isoform, providing a direct measure of the inhibition of the reverse mode of the exchanger.

Materials:

-

Cells stably transfected with NCX1, NCX2, or NCX3 isoforms

-

Assay Buffer (e.g., HEPES-buffered saline)

-

45CaCl2 (radiolabeled calcium)

-

This compound stock solution

-

Scintillation fluid and counter

Procedure:

-

Cell Preparation: Seed the transfected cells in 96-well plates and grow to confluence.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of YM-244769 for a defined period (e.g., 30 minutes) at 37°C.

-

Initiation of Uptake: Initiate the calcium uptake by adding assay buffer containing 45CaCl2 to each well.

-

Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold stop solution (e.g., buffer containing LaCl3 to block Ca2+ channels).

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated 45Ca2+ using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the YM-244769 concentration and fitting the data to a sigmoidal dose-response curve.

Whole-Cell Patch Clamp Electrophysiology for NCX Current Measurement

This technique allows for the direct measurement of the ionic currents flowing through the NCX in the cell membrane, providing detailed information about the compound's effect on both forward and reverse modes of the exchanger.

Materials:

-

Isolated cells expressing NCX (e.g., cardiomyocytes, transfected cells)

-

Patch clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass pipettes

-

Extracellular and intracellular solutions with defined ionic compositions

-

This compound stock solution

Procedure:

-

Cell Preparation: Isolate and plate the cells on coverslips suitable for microscopy.

-

Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Giga-seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit NCX currents. The specific composition of the intracellular and extracellular solutions can be manipulated to isolate the forward or reverse mode of the exchanger. For instance, to measure the reverse mode (Ca2+ influx), the intracellular Na+ concentration is elevated.

-

Compound Application: Perfuse the cell with an extracellular solution containing YM-244769 at various concentrations.

-

Data Analysis: Measure the change in the amplitude of the NCX current in the presence of the compound to determine the extent of inhibition. IC50 values can be calculated as described for the uptake assay.

Mandatory Visualizations

Signaling Pathway of NCX Inhibition by YM-244769

Caption: Signaling pathway illustrating the reverse mode of NCX3 and its inhibition by YM-244769.

Experimental Workflow for 45Ca2+ Uptake Assay

Caption: A typical experimental workflow for the 45Ca2+ uptake assay.

References

- 1. The role of Na+/Ca2+ exchanger subtypes in neuronal ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of YM-244769 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-244769, chemically identified as N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide, is a potent, selective, and orally active inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2][3] This technical document provides a detailed overview of its pharmacological properties, mechanism of action, and its effects demonstrated in both in vitro and in vivo models. YM-244769 exhibits a notable preference for the NCX3 isoform and preferentially inhibits the reverse mode (Ca2+ entry) of the exchanger, making it a valuable tool for research and a potential therapeutic agent for conditions involving pathological Ca2+ overload, such as neuronal damage following ischemia.[1][2][4][5]

Mechanism of Action

The primary mechanism of action for YM-244769 is the inhibition of the Na+/Ca2+ exchanger. The NCX is a bidirectional transporter that plays a critical role in maintaining cellular Ca2+ homeostasis.[4] YM-244769's inhibitory profile is characterized by two key features:

-

Mode Selectivity : It preferentially blocks the "reverse mode" of the NCX, which facilitates the influx of Ca2+ into the cell in exchange for Na+ efflux.[2][4][6] This mode becomes particularly detrimental under pathological conditions like ischemia, where intracellular Na+ concentration rises. Conversely, the compound has minimal effect on the "forward mode" (Ca2+ efflux), which is the primary mechanism for extruding Ca2+ from the cell under normal physiological conditions.[2][4]

-

Isoform Selectivity : Among the three main NCX isoforms, YM-244769 is most potent against NCX3, showing approximately four to five times greater selectivity for NCX3 compared to NCX1 and NCX2.[4]

Electrophysiological studies have further confirmed that the inhibitory effect of YM-244769 on the NCX current (INCX) is dependent on the intracellular Na+ concentration ([Na+]i).[6] Mutagenesis studies have identified that the α-2 region within the large intracellular loop of the exchanger is a crucial determinant of the drug's differential activity between isoforms, with the Gly833 residue in NCX1 being particularly important.[2][5]

Quantitative Pharmacological Data

The inhibitory potency of YM-244769 has been quantified in various experimental systems. The data below is summarized from radiolabeled flux assays and electrophysiological measurements.

Table 1: Inhibitory Potency (IC50) on NCX Isoforms (Reverse Mode)

This table summarizes the IC50 values for YM-244769 inhibiting the intracellular Na+-dependent 45Ca2+ uptake (reverse mode) in transfected cell lines.

| NCX Isoform | IC50 (nM) | Reference(s) |

| NCX1 | 68 ± 2.9 | [1][4] |

| NCX2 | 96 ± 3.5 | [1][4] |

| NCX3 | 18 ± 1.0 | [1][2][4][5] |

Table 2: Inhibitory Potency (IC50) on NCX1 Current (Guinea Pig Cardiomyocytes)

This table presents the IC50 values from electrophysiological studies on guinea pig cardiac ventricular myocytes, which primarily express the NCX1 isoform.

| NCX Current Mode | IC50 (µM) | Notes | Reference(s) |

| Unidirectional Outward (Ca2+ Entry) | 0.05 | - | [1][6] |

| Bidirectional (Outward & Inward) | ~0.1 | - | [6] |

| Unidirectional Inward (Ca2+ Exit) | >10 | 10 µM resulted in only ~50% inhibition. | [6] |

Experimental Protocols

The pharmacological profile of YM-244769 was established using standardized and robust methodologies.

45Ca2+ Uptake Assay (Reverse Mode Inhibition)

This assay quantifies the inhibitory effect of YM-244769 on the reverse mode of NCX.

-

Cell Lines : CCL39 fibroblasts stably transfected to express high levels of either NCX1, NCX2, or NCX3 were used.[4]

-

Protocol :

-

Cells are cultured to confluence in appropriate media.

-

To load the cells with Na+, they are pre-incubated in a Na+-rich, K+-free medium.

-

The Na+-loaded cells are then placed in a medium containing 45Ca2+ and varying concentrations of YM-244769 (e.g., 0.003-1 µM).[1][4]

-

The uptake of 45Ca2+ is allowed to proceed for a short, defined period (e.g., initial rates).

-

The reaction is stopped by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl3) to remove extracellular 45Ca2+.

-

Intracellular 45Ca2+ is measured by scintillation counting after cell lysis.

-

IC50 values are calculated by fitting the dose-response data to a logistic equation.

-

Whole-Cell Voltage Clamp Electrophysiology

This technique directly measures the NCX current (INCX) and its inhibition by YM-244769.

-

Preparation : Single cardiac ventricular myocytes were isolated from guinea pig hearts.[6]

-

Protocol :

-

A myocyte is selected and patch-clamped in the whole-cell configuration.

-

The intracellular (pipette) and extracellular solutions are controlled to isolate INCX from other ionic currents.

-

INCX is elicited by applying specific voltage-clamp protocols.

-

YM-244769 is applied to the cell via the extracellular solution at various concentrations.

-

The reduction in the amplitude of INCX is measured to determine the extent of inhibition.

-

The dependence on intracellular Na+ is tested by varying the Na+ concentration in the pipette solution.[6]

-

In Vitro and In Vivo Pharmacological Effects

In Vitro Neuroprotection

YM-244769 demonstrates significant protective effects in cellular models of ischemia-reperfusion injury.

-

In human neuroblastoma SH-SY5Y cells, which endogenously express both NCX1 and NCX3, YM-244769 efficiently protects against cell damage induced by hypoxia/reoxygenation.[1][2][5]

-

The neuroprotective potency of YM-244769 in SH-SY5Y cells was greater than that of other NCX inhibitors like KB-R7943 and SN-6.[2][4]

-

Conversely, in renal LLC-PK1 cells, which primarily express NCX1, the protective effect of YM-244769 was less pronounced.[2][5]

-

These findings strongly suggest that the neuroprotective effect is linked to its potent inhibition of NCX3.[2][5] Antisense knockdown experiments confirmed that NCX3 contributes more significantly to hypoxia/reoxygenation-induced neuronal damage than NCX1.[2][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. YM-244769 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Na+/Ca2+ Exchanger Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sodium/Calcium (Na+/Ca2+) exchanger (NCX) is a critical plasma membrane transport protein responsible for maintaining intracellular calcium homeostasis in a wide variety of cell types. By coupling the electrochemical gradient of sodium to the counter-transport of calcium, NCX plays a pivotal role in cellular signaling, excitation-contraction coupling, and neuronal function. In mammals, the NCX family is encoded by three distinct genes, giving rise to three main protein isoforms: NCX1, NCX2, and NCX3. These isoforms exhibit unique tissue distributions, kinetic properties, and regulatory mechanisms, making them attractive targets for therapeutic intervention in a range of diseases, including cardiovascular disorders, neurological conditions, and cancer. This guide provides a comprehensive overview of the core characteristics of NCX isoforms, detailing their quantitative properties, the experimental methodologies used to study them, and the key signaling pathways that govern their function.

Data Presentation: Quantitative Properties of NCX Isoforms

The functional distinctions between NCX isoforms are rooted in their intrinsic kinetic properties and their differential expression across various tissues. The following tables summarize key quantitative data for each isoform, providing a basis for comparative analysis.

| Parameter | NCX1 | NCX2 | NCX3 | Reference |

| Apparent Km for intracellular Ca2+ (μM) | ~0.6 - 2.0 | ~1.0 | ~1.5 - 2.5 | |

| Apparent Km for extracellular Ca2+ (mM) | ~1.5 - 5.0 | ~1.5 | ~1.5 | |

| Apparent Km for intracellular Na+ (mM) | ~20 - 30 | ~20 | ~20 | |

| Apparent Km for extracellular Na+ (mM) | ~80 - 100 | ~80 | ~80 |

Table 1: Comparative Ion Affinities of NCX Isoforms. This table presents the half-maximal saturation constants (Km) for the transported ions at both the intracellular and extracellular faces of the exchanger. These values can vary depending on the experimental system and conditions.

| Tissue | NCX1 | NCX2 | NCX3 | Reference |

| Heart | +++ | - | - | [1] |

| Brain | ++ | +++ | ++ | [1][2] |

| Skeletal Muscle | + | - | +++ | [1] |

| Kidney | ++ | - | - | [1] |

| Smooth Muscle | ++ | - | - | |

| Pancreas (Islet cells) | + (splice variants) | - | - | [3] |

Table 2: Relative Tissue Distribution of NCX Isoforms. The table indicates the relative abundance of each NCX isoform in various tissues, with '+++' representing high expression, '++' moderate expression, '+' low expression, and '-' not typically detected. NCX1 is the most ubiquitously expressed isoform, while NCX2 and NCX3 have more restricted distributions.[1][2][3]

Experimental Protocols

A thorough understanding of NCX isoform function relies on a suite of specialized experimental techniques. The following sections provide detailed methodologies for key assays used to characterize NCX activity and regulation.

Measurement of NCX Activity using 45Ca2+ Uptake

This assay measures the influx of radioactive calcium (45Ca2+) into cells or vesicles, driven by an outwardly directed Na+ gradient.

Materials:

-

Cells or vesicles expressing the NCX isoform of interest

-

Na+-loading buffer (e.g., 140 mM NaCl, 10 mM HEPES, pH 7.4)

-

Na+-free uptake buffer (e.g., 140 mM KCl, 10 mM HEPES, pH 7.4)

-

45CaCl2 stock solution

-

Stop solution (e.g., ice-cold 140 mM KCl, 2 mM EGTA)

-

Scintillation fluid and counter

Procedure:

-

Cell/Vesicle Preparation: Culture and harvest cells expressing the desired NCX isoform. If using vesicles, prepare them from tissues or cell lines of interest.

-

Na+ Loading: Incubate the cells or vesicles in Na+-loading buffer for a sufficient time to establish a high intracellular Na+ concentration.

-

Initiation of Uptake: Rapidly dilute the Na+-loaded cells/vesicles into the Na+-free uptake buffer containing a known concentration of 45CaCl2. This creates an outwardly directed Na+ gradient, driving 45Ca2+ uptake via the reverse mode of the exchanger.

-

Termination of Uptake: At specific time points, add ice-cold stop solution to quench the reaction. The EGTA in the stop solution chelates extracellular 45Ca2+, preventing further uptake.

-

Washing: Rapidly filter the samples through a membrane filter and wash with ice-cold stop solution to remove extracellular 45Ca2+.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of retained 45Ca2+ using a scintillation counter.

-

Data Analysis: Plot the 45Ca2+ uptake over time to determine the initial rate of exchange activity.

Measurement of Na+/Ca2+ Exchange Currents using Patch-Clamp Electrophysiology

The giant patch-clamp technique allows for the direct measurement of the electrogenic currents generated by NCX activity.

Materials:

-

Cells expressing the NCX isoform of interest

-

Patch-clamp rig with amplifier, headstage, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette solution (intracellular-like, e.g., containing a defined [Na+] and [Ca2+])

-

Bath solution (extracellular-like, e.g., containing varying [Na+] and [Ca2+])

-

Pharmacological blockers (e.g., Ni2+, KB-R7943) to isolate NCX currents

Procedure:

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 1-3 MΩ.

-

Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamping.

-

Gigaseal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Giant Patch Excision: After gigaseal formation, retract the pipette to excise a large patch of membrane, with the intracellular face of the membrane now exposed to the bath solution.

-

Current Recording: Apply a voltage-clamp protocol to the patch and record the resulting currents. NCX currents are typically elicited by rapid changes in the ionic composition of the bath solution (e.g., switching from a Na+-containing to a Na+-free solution to induce outward current).

-

Data Analysis: Isolate the NCX-specific current by subtracting the current remaining after application of a specific NCX inhibitor. Analyze the current-voltage (I-V) relationship and kinetic properties of the exchanger.

Co-immunoprecipitation of NCX and Associated Signaling Proteins

This technique is used to identify proteins that physically interact with NCX isoforms, providing insights into their regulation and formation of signaling complexes.

Materials:

-

Cells or tissue expressing the NCX isoform of interest

-

Lysis buffer (non-denaturing, containing protease and phosphatase inhibitors)

-

Antibody specific to the NCX isoform of interest

-

Protein A/G-agarose or magnetic beads

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse the cells or tissue in a non-denaturing lysis buffer to solubilize membrane proteins while preserving protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target NCX isoform.